1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of several functional groups, including a thiazole ring, a pyrazole ring, and a phenoxy group
Preparation Methods
The synthesis of 1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The phenoxy group can be introduced through nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a halogenated aromatic compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using nucleophiles such as amines or thiols.
Scientific Research Applications
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are involved in signal transduction pathways .
Comparison with Similar Compounds
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)-3-(thiazol-2-yl)thiourea: This compound also contains a thiazole ring and a chlorofluorophenyl group but differs in its functional groups and overall structure.
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-amine): This compound shares the thiazole ring but has different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-chloro-4-fluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4O2S/c15-10-7-9(1-2-11(10)16)22-8-20-5-3-12(19-20)13(21)18-14-17-4-6-23-14/h1-7H,8H2,(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJNZSJFPQNNHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCN2C=CC(=N2)C(=O)NC3=NC=CS3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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